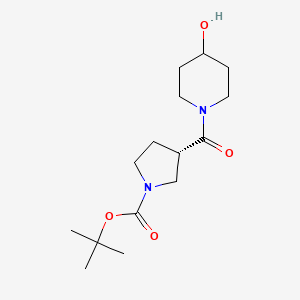
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate
説明
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate, also known as TBHP, is a synthetic compound that is used in a variety of scientific research applications. TBHP is a pyrrolidine derivative and is a widely used reagent in organic synthesis. It is a colorless, crystalline solid with a melting point of 79-80°C and a boiling point of 170°C. TBHP is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in drug discovery, and as a biochemical reagent in biochemistry. This compound is also used as a reagent in the synthesis of various pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and antibiotics. This compound is also used in the synthesis of various other compounds, including polymers, dyes, and surfactants.
作用機序
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate acts as a proton donor and is used as a catalyst in a variety of organic synthesis reactions. This compound is able to donate a proton to a substrate, which can then undergo a reaction with another molecule. This reaction can be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects when used in laboratory experiments.
実験室実験の利点と制限
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound and is not known to be toxic. It is also a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. However, this compound is not suitable for use in biological systems, as it is not known to have any significant biochemical or physiological effects.
将来の方向性
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate has a variety of potential future applications. It could be used as a reagent in the synthesis of new pharmaceuticals, polymers, and dyes. It could also be used as a catalyst in drug discovery, as it is able to donate a proton to a substrate. This compound could also be used as a reagent in the synthesis of new materials, such as polymers, surfactants, and dyes. Finally, this compound could be used as a reagent in the synthesis of new compounds, such as antibiotics and anticonvulsants.
特性
IUPAC Name |
tert-butyl (3S)-3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-7-4-11(10-17)13(19)16-8-5-12(18)6-9-16/h11-12,18H,4-10H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCCONCZZVKHRD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine](/img/structure/B1485815.png)
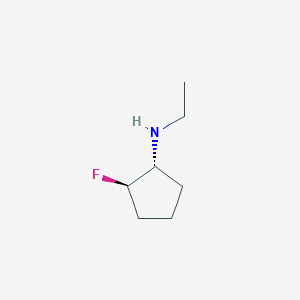
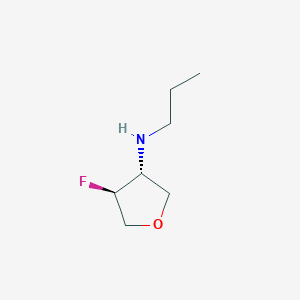
![N-[(1R,2R)-2-fluorocyclopentyl]cycloheptanamine](/img/structure/B1485818.png)


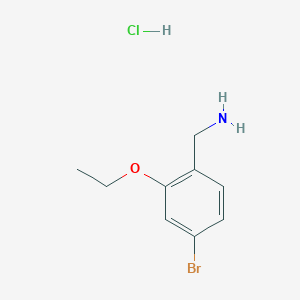
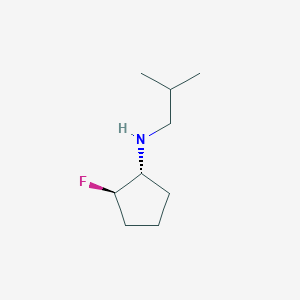
![(3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine](/img/structure/B1485830.png)
![N-[(1-fluorocyclopentyl)methyl]-3-methylaniline](/img/structure/B1485832.png)

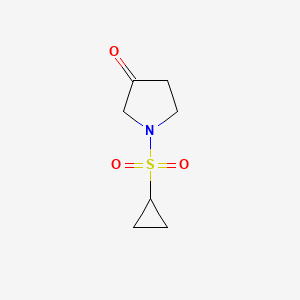
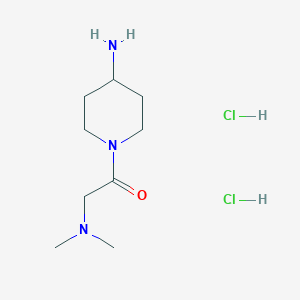
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1485838.png)